molecular formula C9H18ClNO2 B2714064 Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride CAS No. 2173991-98-3

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride

Cat. No.: B2714064
CAS No.: 2173991-98-3
M. Wt: 207.7
InChI Key: CTWASOKSIVZFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 2173991-98-3 . It has a linear formula of C9H18CLNO2 . The compound is typically white solid and has a molecular weight of 207.7 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)4-7-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a white solid . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Antibiotic Intermediates

One significant application of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride derivatives is in the synthesis of penem and carbapenem antibiotics. Nakatsuka et al. (1991) described a method for synthesizing 4-acetoxy-3-(1′-tert-butyldimethylsilyloxyethyl)-azetidin-2-one, an important intermediate for these antibiotics. This process involves the conversion of the phenylthio group to acetoxy, highlighting the compound's utility in antibiotic development (Nakatsuka, Iwata, Tanaka, Imajo, & Ishiguro, 1991).

Creation of Antimicrobial Compounds

Guthikonda et al. (1987) leveraged tert-butyldimethylsilyl esters of azetidinones in the preparation of carbapenems, a class of antibiotics with broad-spectrum antimicrobial properties. This work illustrates the role of this compound derivatives in generating compounds with potential therapeutic applications, especially in combating resistant bacterial strains (Guthikonda, Cama, Quesada, Woods, Salzmann, & Christensen, 1987).

Development of Cyclopropanated Compounds

Zanobini, Brandi, and Meijere (2006) demonstrated a novel one-pot, three-component reaction involving tert-butyl derivatives to synthesize 3-spirocyclopropanated 2-azetidinones. This method underscores the versatility of this compound derivatives in creating structurally complex molecules with potential for further chemical modifications and applications in drug discovery (Zanobini, Brandi, & Meijere, 2006).

Enzyme Inhibitor Synthesis

Beauve et al. (1999) focused on synthesizing 1-alkoxycarbonyl-3-bromoazetidin-2-ones, derived from tert-butoxycarbonyl amino azetidin-2-one, to explore their potential as elastase inhibitors. This research highlights the compound's application in developing enzyme inhibitors, which could be valuable in therapeutic contexts, such as anti-inflammatory treatments (Beauve, Tjoens, Touillaux, Lamotte‐Brasseur, Marchand‐Brynaert, & Fastrez, 1999).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

Properties

IUPAC Name

tert-butyl 2-(azetidin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)4-7-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWASOKSIVZFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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